molecular formula C17H13N3S2 B1229094 2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine

Cat. No.: B1229094
M. Wt: 323.4 g/mol
InChI Key: KPHOJOSUCIJYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Antiproliferative and Anticancer Activity

  • Novel quinoline derivatives, similar in structure to 2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine, have been studied for their antiproliferative properties. Compounds such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have shown significant inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, suggesting potential applications in cancer treatment (Harishkumar, Nd, & Santhosha, 2018).

  • Another study on substituted thiophene-quinoline derivatives reported potent cytotoxic effects against HeLa and MCF-7 cancer cell lines. This study highlights the potential of thiophene-quinoline analogues as candidates for anticancer therapies (Othman et al., 2019).

Photophysical Properties

  • Quinazolinone derivatives, closely related to this compound, have been studied for their photophysical properties. These compounds show fluorescence in the blue-green region, and their photophysical properties are significantly influenced by the nature of the electron donating fragment (Moshkina et al., 2022).

  • Research on novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives has demonstrated promising photoluminescent properties, making them interesting for potential applications in optical materials and devices (Nosova et al., 2018).

Electron-Withdrawing Substituted Quinazoline Chromophores

  • Studies on chromophores bearing cyanoquinazoline and thiophenyl units have explored their electrochemical, photophysical, and nonlinear optical properties. These studies contribute to the understanding of the impact of electron-withdrawing substituents on the properties of these compounds, which could be useful in the development of materials for electronic and optical applications (Moshkina et al., 2020).

Antimicrobial and Antitubercular Activity

  • Quinazolin-4-ones connected to 1,3-thiazole have shown promising antibacterial activity, especially against Mycobacterium tuberculosis. These compounds represent potential candidates for developing new antitubercular therapies (Nagaladinne, Hindustan, & Nayakanti, 2020).

  • Another study reported the synthesis of various quinazoline derivatives with antibacterial properties against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (El‐sayed, Atta-Allah, & Hemdan, 2019).

Properties

Molecular Formula

C17H13N3S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C17H13N3S2/c1-2-7-14-13(6-1)16(18-11-12-5-3-9-21-12)20-17(19-14)15-8-4-10-22-15/h1-10H,11H2,(H,18,19,20)

InChI Key

KPHOJOSUCIJYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)NCC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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